molecular formula C23H17NO4 B2683193 N-([2,3'-bifuran]-5-ylmethyl)-9H-xanthene-9-carboxamide CAS No. 2034254-94-7

N-([2,3'-bifuran]-5-ylmethyl)-9H-xanthene-9-carboxamide

Cat. No. B2683193
CAS RN: 2034254-94-7
M. Wt: 371.392
InChI Key: VFQKQGQJHFKGEV-UHFFFAOYSA-N
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Description

N-([2,3'-bifuran]-5-ylmethyl)-9H-xanthene-9-carboxamide, also known as BIX-01294, is a small molecule inhibitor that has gained significant attention in the field of epigenetics. It is a potent and selective inhibitor of G9a, a histone methyltransferase that plays a crucial role in the regulation of gene expression.

Scientific Research Applications

Dye-Sensitized Solar Cells (DSSCs)

The compound has been used in the synthesis of efficient bi-anchoring bifuran/biphenyl derivatives for dye-sensitized solar cell applications . The research shows that the organic dye photovoltaic performances can vary greatly depending on the type of electron donor and acceptor used .

Photovoltaic Performance Measurement

The compound has been used in photovoltaic performance measurements. The measurements were conducted using the Ru (II) dye N3 as a reference to examine the effects of different electron acceptor units and replacement of the π-spacer bifuran by biphenyl units on the photophysical, electrochemical, and photovoltaic properties .

Synthesis of Organic Dyes

The compound has been used in the synthesis of organic dyes. The new organic dyes were prepared and compared with the N3 metal dye .

Density Functional Theory Calculations

The compound has been used in density functional theory calculations to explore the ground state geometrical structures and electronic structures .

Co-Sensitization in DSSCs

The compound has been used in co-sensitization with N-719 in dye-sensitized solar cells (DSSCs). Devices that rely on the co-sensitization approach had greater photocurrent and photovoltage than the standard N-719 dye, generating a power conversion efficiency (PCE) of 9.97% .

Synthesis of Bichalcophene Derivatives

The compound has been used in the design and synthesis of novel bichalcophene derivatives with double anchoring groups for dye-sensitized solar cell applications .

properties

IUPAC Name

N-[[5-(furan-3-yl)furan-2-yl]methyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17NO4/c25-23(24-13-16-9-10-19(27-16)15-11-12-26-14-15)22-17-5-1-3-7-20(17)28-21-8-4-2-6-18(21)22/h1-12,14,22H,13H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFQKQGQJHFKGEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC4=CC=C(O4)C5=COC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-([2,3'-bifuran]-5-ylmethyl)-9H-xanthene-9-carboxamide

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